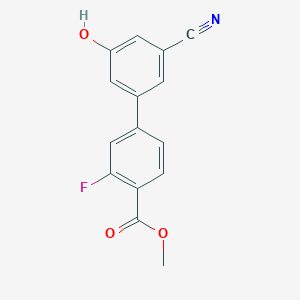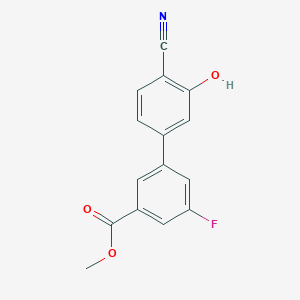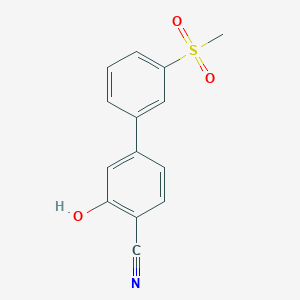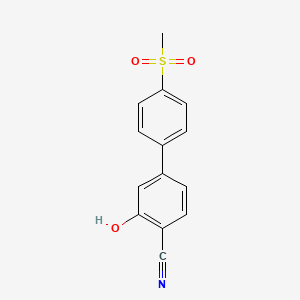
2-Cyano-4-(3-methylsulfonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-4-(3-methylsulfonylphenyl)phenol, 95% (2C4MSPP95) is a synthetic organic compound that is used in a variety of scientific research applications. It is a white solid with a melting point of 131-133°C and a boiling point of 215-218°C. It is insoluble in water and slightly soluble in ethanol. 2C4MSPP95 is commonly used in organic synthesis and has been studied extensively for its various biochemical and physiological effects.
Applications De Recherche Scientifique
2-Cyano-4-(3-methylsulfonylphenyl)phenol, 95% is widely used in scientific research due to its unique properties. It is used in the synthesis of a variety of compounds, including drugs, pesticides, and other chemicals. It is also used in the synthesis of polymers, dyes, and other materials. Additionally, it is used in the synthesis of catalysts and other organic compounds.
Mécanisme D'action
The mechanism of action of 2-Cyano-4-(3-methylsulfonylphenyl)phenol, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
2-Cyano-4-(3-methylsulfonylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. In laboratory studies, it has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, it has been found to have anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Cyano-4-(3-methylsulfonylphenyl)phenol, 95% in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to obtain. Second, it is a safe compound, with no known toxicity. Finally, it is a versatile compound, with a wide range of applications.
However, there are also some limitations to using 2-Cyano-4-(3-methylsulfonylphenyl)phenol, 95% in laboratory experiments. First, it is not very soluble in water, which can make it difficult to use in aqueous solutions. Second, it is not very stable, and its chemical properties can change over time. Finally, it can be difficult to obtain a pure sample of 2-Cyano-4-(3-methylsulfonylphenyl)phenol, 95%, as it can be contaminated with other compounds.
Orientations Futures
The use of 2-Cyano-4-(3-methylsulfonylphenyl)phenol, 95% in scientific research is a rapidly expanding field. Several potential future directions include the development of more efficient synthesis methods, the exploration of new applications, and the investigation of its biochemical and physiological effects. Additionally, further research could be conducted to better understand its mechanism of action and to explore its potential toxicity. Finally, further research could be conducted to explore the potential of 2-Cyano-4-(3-methylsulfonylphenyl)phenol, 95% as a drug or drug delivery system.
Méthodes De Synthèse
2-Cyano-4-(3-methylsulfonylphenyl)phenol, 95% can be synthesized using a variety of methods. One such method is the reaction of 2-cyano-4-methylsulfonylphenol with ethyl chloroformate in the presence of triethylamine. This reaction yields 2-Cyano-4-(3-methylsulfonylphenyl)phenol, 95% as the major product and other minor byproducts. The reaction is carried out in an aqueous medium and is followed by a series of purification steps to obtain a pure sample of 2-Cyano-4-(3-methylsulfonylphenyl)phenol, 95%.
Propriétés
IUPAC Name |
2-hydroxy-5-(3-methylsulfonylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-19(17,18)13-4-2-3-10(8-13)11-5-6-14(16)12(7-11)9-15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBDRKOOHYOGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684943 |
Source


|
| Record name | 4-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(3-methylsulfonylphenyl)phenol | |
CAS RN |
1262001-08-0 |
Source


|
| Record name | 4-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














